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methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate

Catalog No.
S8487715
CAS No.
M.F
C12H14N2O4
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate

Product Name

methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate

IUPAC Name

methyl 2-(5,6-dimethoxy-2H-indazol-3-yl)acetate

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C12H14N2O4/c1-16-10-4-7-8(5-11(10)17-2)13-14-9(7)6-12(15)18-3/h4-5H,6H2,1-3H3,(H,13,14)

InChI Key

OONBQIXFHUBGLA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(NN=C2C=C1OC)CC(=O)OC

Canonical SMILES

COC1=CC2=C(NN=C2C=C1OC)CC(=O)OC

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is a synthetic compound belonging to the indazole class of heterocycles. It features a methyl ester functional group attached to an indazole moiety, specifically at the 2-position. The compound's structure includes two methoxy groups at the 5 and 6 positions of the indazole ring, contributing to its unique properties and potential biological activities. The molecular formula is C12H14N2O4, and its molecular weight is approximately 250.25 g/mol.

The synthesis of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate typically involves several key reactions:

  • Formation of Indazole Ring: The indazole structure can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Methylation: The introduction of methoxy groups can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Esterification: The final esterification step involves reacting the carboxylic acid derivative of the indazole with methanol or an alcohol in the presence of an acid catalyst to form the methyl ester.

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate exhibits promising biological activities, particularly in medicinal chemistry. Research indicates that compounds with similar structures may exhibit anti-inflammatory, analgesic, and anticancer properties. The presence of methoxy groups is often associated with enhanced bioactivity due to increased lipophilicity and ability to interact with biological targets.

The synthesis of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate can be accomplished through various methods:

  • One-Pot Synthesis: A method involving the reaction of a substituted phenyl hydrazine with an appropriate carbonyl compound under acidic conditions can yield the desired indazole derivative followed by esterification.
  • Multi-Step Synthesis: This approach includes separate steps for forming the indazole ring, introducing methoxy substituents, and finally esterifying to obtain the methyl ester.

For example, one synthetic route involves using bromoacetonitrile as a reagent in a reaction catalyzed by iridium complexes under light irradiation, yielding high purity and yield of the target compound .

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: Used in studies focused on indazole derivatives and their modifications for enhanced biological activity.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties due to its unique chemical structure.

Studies on the interactions of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Investigating its effects on cell viability, proliferation, or apoptosis in various cancer cell lines.
  • In Vivo Studies: Assessing its therapeutic effects and safety profiles in animal models.

Such studies help elucidate the mechanisms behind its biological activity and potential therapeutic uses.

Several compounds share structural similarities with methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate. Here are some notable examples:

Compound NameSimilarity IndexKey Features
Methyl 1H-indazole-3-carboxylate0.83Basic indazole structure without methoxy substitutions
Methyl 6-bromo-1H-indazole-3-carboxylate0.76Bromine substitution at position 6 enhances reactivity
Methyl 2H-indazole-7-carboxylate0.76Different carboxylic acid position affecting activity
Methyl 4-methoxy-1H-indazole-3-carboxylate0.76Methoxy group at position 4 influences solubility
Ethyl 1H-indazole-3-carboxylate0.93Ethyl group instead of methyl may alter pharmacokinetics

These compounds illustrate variations in substitution patterns that can significantly influence their biological activities and properties.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

250.09535693 g/mol

Monoisotopic Mass

250.09535693 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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